3,6-Dibromopyrazine-2-carbonitrile
Overview
Description
“3,6-Dibromopyrazine-2-carbonitrile” is a chemical compound that is used as a building block in heterocyclic chemistry . It is also known as "Favipiravir Impurity 29" .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 50°C . The reaction is stirred for 2 hours, then quenched with a 2N HCl solution, and the resulting precipitate is collected . The yield of this reaction is reported to be 53.5% .
Molecular Structure Analysis
The molecular formula of “this compound” is C5HBr2N3 . Its molecular weight is 262.89 .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is a reaction with tert-butyl nitrite and copper (II) bromide . This reaction is carried out in acetonitrile at 50°C .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 262.89 . It should be stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, which share a structural similarity with 3,6-Dibromopyrazine-2-carbonitrile, have been investigated for their effectiveness as corrosion inhibitors. A study demonstrated their utility in inhibiting mild steel corrosion in HCl solution. These inhibitors show increased efficiency with higher concentrations and exhibit mixed-type inhibition properties (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of Pyrazine Derivatives
Research on the synthesis of 3-alkoxypyrazine-2-carbonitriles from pyrazine-2,3-dicarbonitriles provides insights into the chemical reactions and potential applications of similar compounds like this compound. This synthesis involves direct substitution with alcohols and yields a variety of derivatives under different conditions (Kojima, Nagasaki, & Ohtsuka, 1980).
Antibacterial Activity of Pyrimidine Derivatives
Pyrimidine derivatives synthesized from compounds structurally related to this compound have been evaluated for their antibacterial activity. These derivatives, prepared through a one-pot, three-component reaction, show potential in the development of new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques using precursors related to this compound have been developed. For instance, the use of sodium ascorbate as a catalyst for synthesizing 5-aminopyrazole-4-carbonitriles demonstrates environmentally friendly and efficient methods for producing complex pyrazole derivatives (Kiyani & Bamdad, 2018).
Photopolymerization in 3D Printing
Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile, similar to this compound, have been studied as part of a bimolecular photoinitiating system for vat photopolymerization in 3D printing. These studies show the potential of such derivatives in advanced manufacturing techniques, particularly in processes stimulated by UV or visible light irradiation (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).
Mechanism of Action
Target of Action
The primary target of 3,6-Dibromopyrazine-2-carbonitrile is the molecular structure of organic solar cells (OSCs). It acts as a solid additive to optimize the performance of OSCs .
Mode of Action
this compound modulates the intermolecular interactions and improves the molecular packing within OSCs . This modulation and improvement are beneficial for charge generation, transport, and collection .
Biochemical Pathways
The compound affects the biochemical pathways involved in the power conversion efficiencies (PCEs) of OSCs . By enhancing the PCEs, this compound contributes to the overall performance of OSCs .
Result of Action
As a result of its action, a 19.67% PCE is achieved in the PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs . This demonstrates the significant molecular and cellular effects of this compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dibromopyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUGAJRAONOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743849 | |
Record name | 3,6-Dibromopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351238-11-3 | |
Record name | 3,6-Dibromopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,6-Dibromopyrazine-2-carbonitrile considered a promising building block for n-type organic semiconductors?
A1: this compound (and its derivative, 3,6-Dibromopyrazine-2,5-dicarbonitrile) exhibits several characteristics beneficial for n-type organic semiconductor development:
- Strong electron deficiency: The cyano groups (-CN) attached to the pyrazine ring enhance electron deficiency, making it suitable for electron transport. []
- Simple structure and facile synthesis: It can be synthesized in a few steps from readily available starting materials, contributing to cost-effectiveness. []
- Deep LUMO levels: Polymers incorporating this building block possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport, crucial for n-type performance in OTFTs and OTEs. []
Q2: How does the incorporation of this compound impact the performance of organic thermoelectric materials?
A2: When incorporated into polymers like P(DPP-CNPz) and P(DPP-DCNPz), this compound significantly enhances n-type electrical conductivity and power factors. This is attributed to the enhanced electron deficiency and deep LUMO levels, leading to efficient electron transport within the material. []
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